molecular formula C10H9N3S B14875787 6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine

6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine

Cat. No.: B14875787
M. Wt: 203.27 g/mol
InChI Key: VLMFTIBCFUGVAU-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine typically involves the reaction of thiourea with dihydropyrimidine-5-carboxylate in refluxing ethanol, followed by treatment with formamide at elevated temperatures . This method allows for the formation of the bicyclic structure through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-thia-7,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene

InChI

InChI=1S/C10H9N3S/c1-3-12-8-2-4-14-10(8)9-7(1)5-11-6-13-9/h2,4-6,12H,1,3H2

InChI Key

VLMFTIBCFUGVAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C3=NC=NC=C31)SC=C2

Origin of Product

United States

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